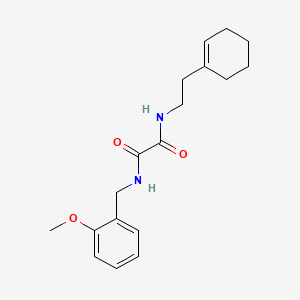

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Reactivity and Structural Analysis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

The compound this compound is a derivative of oxalamide-based carbene. The synthesis of related oxalamide compounds involves the reaction of vanillyamine with diethyl oxalate in absolute ethanol under reflux, followed by purification steps to obtain crystals suitable for X-ray structure analysis . Although the specific synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, with appropriate modifications to the starting materials to introduce the cyclohexenyl and methoxybenzyl substituents.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives has been characterized by X-ray diffraction. For instance, the crystal structure of a related compound, N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, reveals that the unit cell contains two symmetrically independent molecules with significant dihedral angles between the planes of the phenyl rings and the oxalamido bridge . This suggests that the molecular structure of this compound would also exhibit distinct geometric features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of oxalamide-based carbenes has been explored, with findings that treatment with styrene or methylacrylate leads to cyclopropanation products. Additionally, reaction with elemental selenium yields a selenide product, which has been structurally characterized . These reactions demonstrate the potential of oxalamide-based carbenes to participate in diverse chemical transformations, which could be applicable to the compound , depending on the influence of its specific substituents.

Physical and Chemical Properties Analysis

The physical properties of oxalamide derivatives, such as melting points and elemental composition, can be determined through experimental analysis. For example, the melting point of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide was found to be in the range of 212.3-212.6 °C . The chemical properties, such as the formation of hydrogen bonds and the creation of supramolecular networks, are also notable. These hydrogen bonds can link organic molecules into a 2D supramolecular network, which could be relevant to the physical stability and potential applications of this compound.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is related to various synthetic and structural studies in organic chemistry. One study details the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing reactions involving cyclohexyl or benzyl isocyanide and semicarbazones. These reactions form Ugi adducts, which then yield pseudopeptidic [1,2,4]triazines, a new class of compounds. The structural characterization of these compounds provides insights into their potential applications in designing novel organic molecules (Sañudo et al., 2006).

Catalytic Activities and Molecular Interactions

Studies have explored the reactivity and catalytic potential of related compounds, such as the investigation of oxalamide-based carbene's reactivity. This research demonstrated the compound's ability to undergo cyclopropanation reactions, showcasing its utility in synthetic chemistry for creating complex molecules. The study also delves into the structural characterization of the resulting products, highlighting the versatility of oxalamide-based carbenes in catalysis (Braun et al., 2012).

Supramolecular Chemistry and Material Science

The synthesis and crystal structure analysis of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide reveal its potential in supramolecular chemistry. The study discusses the compound's ability to form stable structures through hydrogen bonding, indicating its usefulness in designing supramolecular materials with specific properties. The analysis provides a foundation for further exploration of such compounds in material science, particularly in the development of molecular magnets and other functional materials (Zhang et al., 2008).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-23-16-10-6-5-9-15(16)13-20-18(22)17(21)19-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNZEQWZHUDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)

![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)